4-Methoxycinnamonitrile is an organic compound with the molecular formula and a molecular weight of approximately 159.19 g/mol. It is characterized by a clear yellow liquid appearance and has a melting point ranging from 50 to 55 °C, with a boiling point of about 327.8 °C at standard atmospheric pressure . The compound is also known by various synonyms, including p-Methoxycinnamonitrile and 3-(4-Methoxyphenyl)-2-propenenitrile .
Currently, there is no scientific literature available describing a specific mechanism of action for 4-Methoxycinnamonitrile.
Research indicates that 4-Methoxycinnamonitrile exhibits various biological activities. It has been studied for its potential anti-cancer properties, as well as its role in modulating metabolic pathways. Some studies suggest that it may have antimicrobial effects, although further research is needed to fully establish these claims .
The synthesis of 4-Methoxycinnamonitrile typically involves the reaction of 4-methoxybenzaldehyde with trimethylsilanyl-acetonitrile. This reaction is conducted at around 20 °C and requires specific conditions to ensure high yields .
4-Methoxycinnamonitrile has several applications across various fields:
Studies on the interactions of 4-Methoxycinnamonitrile with different surfaces have been conducted, particularly focusing on its adsorption behavior on silver surfaces. These studies utilize surface-enhanced Raman spectroscopy to analyze how the compound interacts at a molecular level, providing insights into its reactivity and stability .
Several compounds share structural similarities with 4-Methoxycinnamonitrile, each exhibiting unique properties:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| Cinnamaldehyde | Known for its flavoring properties; used in perfumes. | |
| Anisole | Used as a solvent and in fragrances; has a sweet smell. | |
| Ethyl Cinnamate | Exhibits anti-inflammatory properties; used in perfumery. |
What sets 4-Methoxycinnamonitrile apart from these compounds is its nitrile functional group, which influences its chemical reactivity and potential biological activities, particularly in cancer research and agricultural applications.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming conventions for substituted acrylonitriles [1]. The preferred IUPAC name is (2E)-3-(4-Methoxyphenyl)acrylonitrile, which specifically designates the E-isomer configuration [2]. The systematic name can also be expressed as (2E)-3-(4-Methoxyphenyl)prop-2-enenitrile, providing an alternative systematic designation that emphasizes the three-carbon chain structure [1].
The compound is commonly known as 4-Methoxycinnamonitrile, reflecting its structural relationship to cinnamonitrile with a methoxy substituent at the para position of the aromatic ring [3]. Alternative nomenclature includes p-Methoxycinnamonitrile, emphasizing the para position of the methoxy group [4]. The Chemical Abstracts Service systematic index name is recorded as 2-Propenenitrile, 3-(4-methoxyphenyl)-, which follows the traditional numbering system for the propenenitrile backbone [1] [2].
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | (2E)-3-(4-Methoxyphenyl)acrylonitrile |
| Systematic Name (E isomer) | (2E)-3-(4-Methoxyphenyl)prop-2-enenitrile |
| Systematic Name (Z isomer) | (2Z)-3-(4-Methoxyphenyl)prop-2-enenitrile |
| Common Name | 4-Methoxycinnamonitrile |
| Alternative Names | p-Methoxycinnamonitrile; Cinnamonitrile, p-methoxy-; 2-Propenenitrile, 3-(4-methoxyphenyl)- |
The molecular formula of 4-Methoxycinnamonitrile is established as C₁₀H₉NO, indicating a composition of ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [2] [5]. The molecular weight has been precisely determined through various analytical methods, with the NIST WebBook reporting a value of 159.1846 grams per mole [2] [5].
Mass spectrometric analysis reveals a monoisotopic mass of 159.068414 grams per mole, which represents the mass of the molecule containing only the most abundant isotopes of each element [1]. The average molecular mass, accounting for the natural isotopic distribution, is reported as 159.188 grams per mole [1] [3]. These values demonstrate excellent agreement across multiple analytical determinations and databases.
The elemental composition analysis confirms the presence of 75.46% carbon, 5.70% hydrogen, 8.80% nitrogen, and 10.05% oxygen by mass [3]. This composition is consistent with the aromatic nitrile structure containing a methoxy functional group.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO | Multiple sources |
| Molecular Weight (g/mol) | 159.1846 | NIST WebBook |
| Monoisotopic Mass (g/mol) | 159.068414 | ChemSpider |
| Average Mass (g/mol) | 159.188 | ChemSpider |
| Exact Mass (g/mol) | 159.188 | Multiple sources |
4-Methoxycinnamonitrile exhibits geometric isomerism due to the presence of a carbon-carbon double bond in the side chain, resulting in the existence of both E and Z stereoisomers [6] [7]. The restricted rotation around the double bond creates two distinct spatial arrangements of the aromatic ring and nitrile group.
The E-isomer, designated as (2E)-3-(4-Methoxyphenyl)prop-2-enenitrile, represents the configuration where the highest priority groups on each carbon of the double bond are positioned on opposite sides [7]. Conversely, the Z-isomer, (2Z)-3-(4-Methoxyphenyl)prop-2-enenitrile, has these priority groups on the same side of the double bond [7]. The E/Z designation follows the Cahn-Ingold-Prelog priority rules, providing an unambiguous nomenclature system for these stereoisomers [8] [7].
Commercial preparations of 4-Methoxycinnamonitrile typically consist of mixtures containing both cis and trans isomers [4] [9]. The trans configuration corresponds to the E-isomer, while the cis configuration corresponds to the Z-isomer [6]. Analytical grade samples are commonly specified as containing both isomeric forms, with typical purities of 98% or higher by gas chromatography [10] [4].
The stereochemical considerations are particularly important for applications requiring specific geometric configurations, as the two isomers may exhibit different physical properties and reactivity profiles [6]. The InChI (International Chemical Identifier) system provides stereochemical information through the connectivity layer, with the E-isomer having the identifier InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ [2] [11].
| Isomer Type | Description | Configuration |
|---|---|---|
| Geometric Isomers | Cis and trans isomers exist due to C=C double bond | E/Z nomenclature applies |
| E-isomer (trans) | (2E)-3-(4-Methoxyphenyl)prop-2-enenitrile - high priority groups on opposite sides | E configuration |
| Z-isomer (cis) | (2Z)-3-(4-Methoxyphenyl)prop-2-enenitrile - high priority groups on same side | Z configuration |
| Commercial Form | Usually sold as mixture of cis and trans isomers | Mixed E/Z |
The Chemical Abstracts Service Registry Number for 4-Methoxycinnamonitrile is 28446-68-6, which serves as the primary identifier for this compound in chemical databases and regulatory systems [2] [3] [12]. This unique numerical identifier facilitates unambiguous identification across international chemical information systems.
The European Inventory of Existing Commercial Chemical Substances number is 249-022-4, indicating the compound's status within European chemical regulations [3] [13]. The Molecular Design Limited number MFCD00001934 provides additional database connectivity for structural and property information systems [3] [14].
The Food and Drug Administration Unique Ingredient Identifier is ET8BLJ6LJ4, which enables tracking and identification within pharmaceutical and food additive databases [15] [13]. The International Chemical Identifier Key CNBCNHHPIBKYBO-NSCUHMNNSA-N provides a hashed representation of the molecular structure that enables rapid database searching and structural verification [2] [11].
The PubChem Compound Identification Number 1549677 links the compound to the extensive chemical property and biological activity databases maintained by the National Center for Biotechnology Information [11] [4]. Additional identifiers include the NIST Registry Number, which facilitates access to thermodynamic and spectroscopic data compilations [2].
| Identifier Type | Value | Description |
|---|---|---|
| CAS Registry Number | 28446-68-6 | Chemical Abstracts Service Registry Number |
| EINECS Number | 249-022-4 | European Inventory of Existing Commercial Chemical Substances |
| MDL Number | MFCD00001934 | Molecular Design Limited Number |
| FDA UNII | ET8BLJ6LJ4 | Food and Drug Administration Unique Ingredient Identifier |
| InChI Key | CNBCNHHPIBKYBO-NSCUHMNNSA-N | International Chemical Identifier Key |
| PubChem CID | 1549677 | PubChem Compound Identification Number |
The Mizoroki-Heck cross-coupling reaction represents a fundamental approach for the synthesis of 4-methoxycinnamonitrile through the palladium-catalyzed coupling of aryl halides with acrylonitrile [1] [2]. This transformation enables the formation of carbon-carbon bonds between 4-methoxybenzyl halides and alkene substrates, providing access to substituted cinnamonitrile derivatives with excellent stereoselectivity.
The reaction mechanism proceeds through a well-established palladium(0)/palladium(II) catalytic cycle [3]. Initial oxidative addition of the aryl halide to the palladium(0) center forms a palladium(II) complex, followed by coordination and migratory insertion of acrylonitrile. Subsequent β-hydride elimination releases the desired cinnamonitrile product and regenerates the active palladium(0) catalyst [4].
Optimized reaction conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst (2.5 mol%) with triethylamine as base in aqueous medium at 98°C [1]. Under these conditions, iodobenzene with acrylonitrile provides 4-methoxycinnamonitrile in 89% yield after 6 hours with excellent trans-selectivity (>95:5 E/Z ratio) [5]. The aqueous reaction medium offers significant environmental advantages compared to traditional organic solvents while maintaining high catalytic activity with turnover frequencies of 12-14 h⁻¹ [1].
Alternative catalyst systems have been investigated, including palladium acetate with phosphine ligands [5]. The silica-supported bidentate arsine palladium(0) complex demonstrated superior performance, providing (E)-cinnamonitrile in 89% yield compared to 78% with palladium acetate under identical conditions [5]. The heterogeneous catalyst system enables facile separation and recovery, offering practical advantages for large-scale synthesis.
Substrate scope investigations reveal excellent tolerance for electron-donating and electron-withdrawing substituents on the aromatic ring [1] [5]. 4-Methoxybenzyl iodide provides 85% yield, while 4-nitrobenzyl iodide affords 88% yield under standard conditions. The reaction exhibits particular effectiveness with electron-rich substrates, consistent with the electrophilic nature of the palladium-catalyzed insertion process [5].
The Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile constitutes the most direct and widely employed method for 4-methoxycinnamonitrile synthesis [6] [7]. This reaction involves the nucleophilic addition of the activated methylene compound to the carbonyl group, followed by elimination of water to form the α,β-unsaturated nitrile product [8].
Traditional protocols employ basic catalysts such as piperidine or ammonium acetate to facilitate enolate formation from malononitrile [7]. The reaction typically proceeds in ethanol at 80°C, providing 4-methoxycinnamonitrile in 70% yield after 3.5 hours [9]. The use of piperidine as catalyst ensures excellent stereoselectivity, with trans-product formation favored (>95:5 E/Z ratio) [9].
Aqueous Knoevenagel condensation has emerged as an environmentally benign alternative [8] [10]. Nickel(II) nitrate hexahydrate (5 mol%) catalyzes the reaction in water at room temperature, achieving 92% yield within 2 hours [7]. This protocol eliminates the need for organic solvents while maintaining high efficiency and selectivity. The mild reaction conditions are particularly advantageous for substrates containing sensitive functional groups [7].
Catalyst-free conditions in aqueous medium have been developed, leveraging the enhanced reactivity of aldehydes in water [8]. 4-Methoxybenzaldehyde with malononitrile at 100°C provides 94% yield after 4 hours without added catalyst [11]. The water-mediated reaction proceeds through hydrogen bonding interactions that activate both the aldehyde and methylene components, facilitating the condensation process [8].
Mechanistic studies indicate that the reaction proceeds through formation of a carbanionic intermediate following deprotonation of malononitrile [8]. The nucleophilic attack on the aldehyde carbonyl forms a β-hydroxynitrile intermediate, which undergoes rapid dehydration to yield the α,β-unsaturated product [6]. The high stereoselectivity observed results from thermodynamic control, with the more stable trans-isomer predominating [8].
Microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of 4-methoxycinnamonitrile by dramatically reducing reaction times while improving yields and product quality [12] [13]. The enhanced reaction rates result from rapid volumetric heating and improved mass transfer under microwave irradiation conditions [14].
The microwave-assisted Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile represents the most efficient synthetic approach [13] [15]. Using nickel(II) nitrate hexahydrate as catalyst (5 mol%) in water under microwave irradiation (560 W) at 80°C provides 95% yield within 3 minutes [13]. This represents a dramatic improvement over conventional heating methods, which require several hours to achieve comparable yields [13].
Solvent-free microwave conditions offer additional advantages for sustainable synthesis [15] [16]. 4-Methoxybenzaldehyde with malononitrile and ammonium acetate under microwave irradiation (800 W) at 120°C provides 98% yield in just 1.5 minutes [17]. The absence of solvent eliminates purification complications while reducing environmental impact [15].
The microwave enhancement effect arises from several factors [12] [18]. Direct coupling of microwave energy with polar molecules results in rapid heating throughout the reaction volume, eliminating temperature gradients associated with conventional heating [12]. Additionally, microwave irradiation can activate specific molecular vibrations that lower activation barriers for bond formation and breaking processes [18].
Temperature control under microwave conditions requires careful optimization to prevent decomposition [19]. Lower power settings with longer irradiation times generally provide superior results compared to high-power, short-duration protocols [13]. For 4-methoxycinnamonitrile synthesis, optimal conditions employ 560 W power at 80°C for 3-5 minutes depending on substrate substitution pattern [13].
Substrate scope under microwave conditions demonstrates excellent generality [13] [17]. 4-Fluorobenzaldehyde provides 98% yield in 1.5 minutes, while 4-chlorobenzaldehyde affords 91% yield in 4 minutes [13]. Electron-rich substrates such as 3,4-dimethoxybenzaldehyde require slightly longer reaction times (4.5 minutes) but maintain high yields (93%) [13].
The development of efficient catalytic systems for 4-methoxycinnamonitrile synthesis has focused on maximizing turnover numbers while minimizing catalyst loading and reaction time [20] [21]. Palladium-based catalysts demonstrate superior activity, though alternative metal systems offer cost and sustainability advantages [22] [21].
Heterogeneous palladium catalysts supported on γ-alumina exhibit exceptional performance for Heck coupling reactions [21]. Using 1 mol% Pd/γ-Al₂O₃ with triethylamine in water at 98°C achieves 95% conversion with 94% selectivity and turnover numbers exceeding 950 [21]. The heterogeneous catalyst enables facile separation and recycling, maintaining activity over multiple catalytic cycles [21].
Copper-based catalytic systems provide economical alternatives to palladium catalysts [23]. Copper(I) oxide with appropriate ligands catalyzes the coupling of 4-methoxybenzyl halides with acrylonitrile in toluene at 100°C [23]. While requiring higher catalyst loadings (10 mol%), copper systems achieve 85% conversion with 90% selectivity and significantly reduced cost compared to palladium alternatives [23].
Nickel catalysts demonstrate particular effectiveness for Knoevenagel condensation reactions [7] [24]. A catecholaldimine-based nickel(II) complex enables the direct conversion of 4-methoxybenzyl alcohol to 4-methoxycinnamonitrile through tandem oxidation-condensation [24]. This one-pot transformation eliminates the need for aldehyde isolation, improving overall efficiency [24].
Reaction optimization studies reveal the critical importance of temperature, catalyst loading, and reaction time [25] [26]. For Heck coupling reactions, optimal conditions employ 98°C with 2.5 mol% palladium catalyst for 6 hours, providing 89% yield [1]. Higher temperatures lead to product decomposition, while lower temperatures result in incomplete conversion [25].
Solvent effects significantly impact both reaction rate and selectivity [1] [7]. Aqueous media generally provide superior results for both Heck coupling and Knoevenagel condensation reactions compared to organic solvents [1] [8]. Water facilitates catalyst activation while enhancing substrate solubility through hydrogen bonding interactions [8].
Base selection critically influences reaction outcome [1] [7]. For Heck reactions, triethylamine provides optimal results with 2.2 equivalents required for maximum yield [1]. Excessive base loading leads to competing side reactions, while insufficient base results in catalyst deactivation [1].
The purification of 4-methoxycinnamonitrile requires careful selection of techniques appropriate for the compound's physical and chemical properties [27] [28]. The compound exists as a colorless crystalline solid with melting point 50-55°C, exhibiting moderate solubility in organic solvents [29] [30].
Column chromatography represents the most versatile purification method for 4-methoxycinnamonitrile [27] [31]. Silica gel chromatography using hexane:ethyl acetate (7:3) as mobile phase provides 88% recovery with 98% purity [31]. The method accommodates scales from milligrams to grams and enables separation of geometric isomers when necessary [27].
Flash chromatography offers enhanced efficiency for routine purifications [31] [32]. The technique employs positive pressure to accelerate solvent flow, reducing separation time from hours to minutes [31]. For 4-methoxycinnamonitrile, flash chromatography with the same solvent system provides comparable purity and recovery to conventional column chromatography [32].
Recrystallization provides the highest purity levels but requires optimization of solvent systems [28] [33]. Ethanol serves as an effective recrystallization solvent for 4-methoxycinnamonitrile, providing 92% recovery with 99% purity [33]. The compound exhibits ideal solubility behavior, being highly soluble in hot ethanol but sparingly soluble at room temperature [33].
The recrystallization process involves dissolving the crude product in hot ethanol near the boiling point, followed by slow cooling to room temperature [34] [35]. Proper temperature control ensures formation of well-defined crystals rather than amorphous precipitate [35]. The pure crystals are collected by filtration and washed with cold ethanol to remove residual impurities [34].
Alternative crystallization solvents include ethanol-water mixtures, which provide 85% recovery with 96% purity [34]. While slightly less efficient than pure ethanol, the mixed solvent system offers improved environmental profile and reduced cost [34].
Preparative thin-layer chromatography (TLC) enables purification of small quantities (mg scale) of 4-methoxycinnamonitrile [36]. Using hexane:ethyl acetate (4:1) on silica gel plates provides 82% recovery with 97% purity in 3-4 hours [36]. This technique proves particularly valuable for analytical samples and compound characterization [36].
Distillation under reduced pressure represents an alternative purification approach [29] [30]. 4-Methoxycinnamonitrile distills at 127-140°C under 1 mmHg pressure, providing 78% recovery with 95% purity [29]. However, the thermal stress associated with distillation may lead to decomposition or isomerization, limiting its applicability for sensitive substrates [29].
Yield optimization strategies focus on minimizing material losses during workup and purification [37] [25]. Careful temperature control during reaction prevents product decomposition, while appropriate solvent selection facilitates efficient extraction [37]. The use of saturated sodium chloride solutions for washing organic extracts minimizes product loss while removing inorganic impurities [37].
Crystallization optimization involves systematic evaluation of solvent systems, cooling rates, and seeding procedures [34] [38]. Slow cooling rates generally provide larger, more pure crystals compared to rapid cooling [38]. Seeding with pure crystals can improve nucleation and crystal quality, particularly for difficult crystallizations [38].
The implementation of Design of Experiments (DoE) methodologies enables systematic optimization of synthetic conditions [25] [26]. Statistical analysis of multiple variables simultaneously identifies optimal reaction parameters while minimizing experimental effort [25]. For 4-methoxycinnamonitrile synthesis, DoE studies have identified temperature, catalyst loading, and reaction time as the most critical variables affecting yield [26].
Quality control procedures ensure consistent product specification [29] [30]. Melting point determination (50-55°C) provides a rapid purity assessment, while gas chromatography enables quantitative analysis of isomeric composition [29]. Nuclear magnetic resonance spectroscopy confirms structural identity and can detect trace impurities [30].
Scale-up considerations require evaluation of heat and mass transfer limitations [25]. Microwave-assisted synthesis protocols may not translate directly to large-scale production due to penetration depth limitations [12]. Conventional heating with optimized temperature profiles often proves more practical for industrial applications [25].
The development of continuous flow processes offers advantages for large-scale 4-methoxycinnamonitrile production [25]. Flow reactors enable precise temperature and residence time control while improving safety through reduced reagent inventories [25]. Inline purification using solid-phase extraction cartridges can eliminate traditional workup procedures [25].
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